molecular formula C7H13NaO8 B024519 Sodium glucoheptonate CAS No. 2670-72-6

Sodium glucoheptonate

Cat. No.: B024519
CAS No.: 2670-72-6
M. Wt: 248.16 g/mol
InChI Key: FMYOMWCQJXWGEN-UHFFFAOYSA-M
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Description

Sodium glucoheptonate (CAS 31138-65-5) is the sodium salt of a sugar acid, recognized in research for its superior chelation of di- and tri-valent metal ions such as calcium, iron, and magnesium . Its exceptional stability in high-temperature, high-pH environments makes it a subject of interest for alkaline chelation studies . Mechanism and Research Value: The compound's efficacy stems from its molecular structure, which allows it to form stable, non-ionic complexes with metal cations . This sequestering action prevents metal ions from participating in undesirable reactions, such as scale formation, precipitation, or catalytic degradation . Researchers value its strong binding capability across a wide pH range, with particularly high efficiency between pH 9 and 14 . Key Research Applications: • Metal Surface Science: Used in studies on industrial cleaning, descaling, and rust removal, where it effectively chelates impurities to prepare clean, stable metal surfaces for coating or plating . • Textile & Pulp Processing: Investigated for its role in stabilizing hydrogen peroxide during bleaching processes, preventing metal-ion-catalyzed decomposition to achieve brighter colors and whiter paper pulp . • Concrete and Materials: Explored as a set retarder in cement formulations, where its chelation of calcium ions can moderate the hydration process . • Agricultural and Environmental Science: Serves as a biodegradable chelant in agricultural studies and is used in water treatment research to inhibit scale and corrosion . This compound is noted for being biodegradable and non-toxic , offering an environmentally friendly profile for sustainable research applications . It is supplied as a dark brown liquid with a slight ammonia odor and characteristic physical properties for experimental use . For Research Use Only. Not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,3,4,5,6,7-hexahydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYOMWCQJXWGEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910932
Record name Sodium heptonate
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Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid
Record name D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)-
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CAS No.

2670-72-6, 31138-65-5, 10894-62-9
Record name Sodium heptonate
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Record name D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium heptonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium glucoheptonate
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Record name Sodium heptonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glucoheptonate is typically synthesized by reacting a soluble cyanide with dextrose hydrate or anhydrous dextrose in an aqueous solution. The reaction is carried out at temperatures ranging from 0°C to 40°C, and ammonia produced during the reaction is removed by sparging or vacuum over a period of 4-12 hours. This process results in the crystallization of pure light-colored alpha glucoheptonate salt directly from the solution .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of hydrolyzed sucrose, providing fructose and dextrose. The process is optimized to ensure high yield and purity of the final product. The solutions of glucoheptonates obtained can be spray-dried using conventional techniques to produce dry, crystalline glucoheptonates .

Chemical Reactions Analysis

Types of Reactions: Sodium glucoheptonate undergoes various chemical reactions, including chelation, oxidation, and reduction. Its strong chelating properties make it particularly effective in binding with metal ions, such as calcium, chromium, iron, magnesium, and nickel .

Common Reagents and Conditions: The compound is stable in high-temperature solutions with a high pH, making it suitable for use in alkaline chelation processes. Common reagents used in reactions with this compound include sodium hydroxide and other alkaline substances .

Major Products Formed: The primary products formed from reactions involving this compound are stable metal complexes. These complexes are used in various industrial applications, including water treatment, metal cleaning, and textile processing .

Scientific Research Applications

Pharmaceutical Applications

Sodium glucoheptonate serves as a stabilizing agent in pharmaceutical formulations. Its ability to enhance the solubility and bioavailability of active ingredients makes it crucial in drug development.

ApplicationDescription
Stabilizing Agent Improves the stability of drug formulations.
Bioavailability Enhancer Increases the absorption of active pharmaceutical ingredients (APIs).

Case Study: Drug Formulation Enhancement

A study demonstrated that incorporating this compound in a formulation significantly improved the solubility of poorly soluble drugs, leading to better therapeutic outcomes .

Food Industry

In the food sector, this compound is utilized as a food additive. It enhances texture and stability in various products, particularly dairy and baked goods.

ApplicationDescription
Food Additive Improves texture and stability of food products.
Dairy Products Enhances creaminess and mouthfeel.

Case Study: Dairy Product Stability

Research indicated that this compound effectively stabilized emulsions in dairy products, preventing separation over time .

Cosmetic Applications

This compound is also prevalent in cosmetic formulations due to its moisturizing properties.

ApplicationDescription
Moisturizer Provides hydration in skincare products.
Stabilizer Maintains the integrity of cosmetic formulations.

Case Study: Skin Cream Formulation

In a comparative study, skin creams containing this compound showed improved hydration levels compared to those without it, indicating its effectiveness as a moisturizer .

Biotechnology

In biotechnology, this compound is used in cell culture media to promote cell growth and viability.

ApplicationDescription
Cell Culture Media Supports growth and maintenance of cell lines.
Biopharmaceuticals Essential for research and development in biopharmaceuticals.

Case Study: Cell Viability Improvement

A research project highlighted that media supplemented with this compound resulted in higher cell viability rates during culture experiments .

Environmental Applications

This compound is explored for its potential in bioremediation processes, assisting in detoxifying contaminated environments through microbial activity.

ApplicationDescription
Bioremediation Agent Aids in detoxifying contaminated sites.
Chelating Agent Binds heavy metals, facilitating microbial degradation.

Case Study: Heavy Metal Remediation

A study demonstrated that this compound effectively chelated heavy metals in contaminated soil, enhancing microbial degradation processes .

Mechanism of Action

The primary mechanism of action of sodium glucoheptonate is its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents their adverse effects on chemical reactions and industrial processes. The molecular targets of this compound include metal ions such as calcium, chromium, iron, magnesium, and nickel. The pathways involved in its mechanism of action include the formation of stable metal complexes that are less reactive and more easily managed in various applications .

Comparison with Similar Compounds

Comparison with Calcium-Based Compounds

Pharmacokinetics: Calcium Glucoheptonate vs. Calcium Carbonate

Calcium glucoheptonate (8.2% elemental calcium) exhibits superior bioavailability compared to calcium carbonate (40% elemental calcium but low solubility):

Table 2: Pharmacokinetic Parameters

Parameter Calcium Glucoheptonate Calcium Carbonate References
Solubility High Low
Cmax (mg/dL) 6.9 ± 0.8 5.2 ± 0.6
Tmax (hours) 2.5 ± 0.5 4.0 ± 1.0
AUC0–t (mg·h/dL) 34.2 ± 4.1 42.5 ± 5.3
  • Absorption : Calcium glucoheptonate achieves faster absorption (higher Cmax and shorter Tmax), making it suitable for acute calcium supplementation .
  • Safety : Its lower AUC reduces long-term toxicity risks compared to calcium carbonate, which accumulates more in serum .
Osteogenic Effects: Calcium Glucoheptonate

At optimal concentrations (0.25–1.0 mM), calcium glucoheptonate enhances osteoblast proliferation (+57% at 0.25 mM), mineralization (+30% calcium uptake), and osteogenic gene expression (1.8-fold increase in osteocalcin) . However, concentrations ≥4 mM reduce cell viability, highlighting dose-dependent cytotoxicity .

Comparison with Stannous Glucoheptonate in Radiopharmaceuticals

In Tc-99m radiopharmaceuticals, sodium and calcium glucoheptonate salts outperform stannous (tin-based) variants:

Table 3: Radiopharmaceutical Stability

Chelating Agent Tagging Efficiency Stability (24h) Cost References
This compound >90% Moderate Moderate
Calcium Glucoheptonate >90% High Lower
Stannous Glucoheptonate 70–85% Low Higher
  • Calcium Glucoheptonate : Forms highly stable Tc-99m complexes (retaining >90% purity for 24 hours) at lower production costs .
  • Stannous Glucoheptonate: Prone to oxidation, requiring fresh preparation and yielding less reliable imaging results .

Biological Activity

Sodium glucoheptonate, a sodium salt of glucoheptonic acid, has garnered attention for its biological properties and potential applications in various fields, including medicine and radiopharmaceuticals. This article explores its biological activity, focusing on its chemical characteristics, safety profile, and applications in imaging and therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a seven-carbon sugar structure with functional groups that allow it to chelate metal ions. Its chemical formula is C₇H₁₄NaO₇, and it exists primarily in an alpha form, which is more soluble and stable compared to its beta counterpart . The compound has been utilized as a ligand in radiopharmaceutical formulations, particularly with technetium-99m (Tc-99m), enhancing imaging capabilities in nuclear medicine.

Biological Activity

1. Chelation Properties

This compound exhibits significant chelation capabilities, particularly with divalent cations such as calcium. The calcium chelation value has been reported at approximately 548 mg CaCO₃/g of product, indicating its potential as a chelating agent in various applications . This property is crucial for its use in radiopharmaceuticals where metal ion stability is essential.

2. Radiopharmaceutical Applications

This compound is primarily used in the preparation of technetium-99m glucoheptonate, which serves as a radiotracer for kidney and brain imaging. Studies have shown that this complex maintains high chemical stability for over 200 days at room temperature and demonstrates effective tissue distribution in animal models . For instance, the tissue distribution of Tc-99m glucoheptonate in Wistar rats showed significant uptake in the kidneys and minimal accumulation in other organs, suggesting its suitability for renal imaging .

Safety Profile

Case Studies

Case Study 1: Imaging Studies

In a comparative study involving Tc-99m glucoheptonate, researchers evaluated its effectiveness against other radiopharmaceuticals. The results indicated that Tc-99m glucoheptonate provided superior imaging quality for renal function assessment compared to traditional agents due to its favorable biodistribution and clearance rates from the bloodstream .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted by the EPA involved repeated exposure studies using analogs of this compound. The findings suggested low concern for neurotoxicity and skin sensitization based on read-across data from similar compounds like glucono-delta-lactone. This reinforces the idea that this compound can be safely utilized without significant adverse effects on human health .

Research Findings Summary

Property Value/Description
Chemical FormulaC₇H₁₄NaO₇
Calcium Chelation Value548 mg CaCO₃/g
Stability (Tc-99m Complex)>200 days at room temperature
Carcinogenic PotentialLow
Dermal IrritationNon-irritating

Q & A

Q. How should researchers design controlled studies to assess this compound’s role in captopril renography?

  • Methodological Answer : Use a crossover design in awake 2KlC hypertensive rats. Baseline ⁹⁹ᵐTc-glucoheptonate uptake is measured pre- and post-captopril administration (1 mg/kg). Clamped kidney uptake ratios (ipsilateral/contralateral) are analyzed via ANOVA, with p<0.05 indicating significance. Control groups receive saline instead of captopril to isolate drug effects .

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